Boc-d-lys(biotin)-oh

説明

“Boc-d-lys(biotin)-oh” likely refers to a compound that includes a lysine amino acid with a biotin group, protected by a Boc (tert-butyloxycarbonyl) group . Boc groups are commonly used in peptide synthesis to protect amine groups and prevent unwanted side reactions .

Molecular Structure Analysis

The molecular structure of “Boc-d-lys(biotin)-oh” would include a lysine amino acid, a biotin group, and a Boc protecting group. The exact structure would depend on where these groups are attached .Chemical Reactions Analysis

Boc-protected amino acids can participate in various chemical reactions, particularly those involved in peptide synthesis . The Boc group can be removed under acidic conditions, allowing the amino acid to react with other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “Boc-d-lys(biotin)-oh” would depend on its exact structure. In general, Boc-protected amino acids are solid at room temperature and are soluble in organic solvents .科学的研究の応用

1. Synthesis and Binding Studies

Research has explored the synthesis of biotin-containing peptides for various applications. For instance, the study by Kondo et al. (1982) synthesized biotin-containing peptides representing the biotin binding site of E. coli Acetyl–CoA Carboxylase. This research is crucial for understanding how biotin interacts with proteins, which can have implications in biochemical studies and drug development.

2. Labeling and Detection of Proteins

Biotinylated compounds, such as those incorporating Boc-d-lys(biotin)-oh, are used in labeling and detecting proteins. Nesnas et al. (2002) describe the synthesis of biotinylated retinoids that help in labeling retinol binding proteins. These labeled proteins can then be isolated and analyzed, which is useful in various biological and medical research fields.

3. Solid-Phase Synthesis of Peptides

Boc-d-lys(biotin)-oh is also used in the solid-phase synthesis of peptides, as shown by Rivera Baeza and Undén (2009). This methodology is essential in synthesizing biotinylated analogs of peptides like Neuropeptide Y, which can be used to study peptide-receptor interactions.

4. Radiotherapy Applications

Biotin and avidin's strong complexation has been exploited in targeted radiotherapy applications. James et al. (2006) discuss the use of SAAC analogues of biotin for developing novel radiolabeled biotin derivatives. This approach is significant for targeted delivery of radionuclides in cancer therapy.

作用機序

Target of Action

Boc-d-lys(biotin)-oh is a complex compound that primarily targets the formation of organogels . The compound’s primary targets are the lysine cyclic dipeptides, which are crucial in the synthesis of organogels .

Mode of Action

The compound interacts with its targets through a reaction with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . This interaction results in the formation of mono-substituted cyclo (L-Lys-L-Lys)s . These serve as organogelators, forming stable thermo-reversible organogels in various solvents .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of organogels . The organogelators self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures . The fluorescence spectrum of the compound in certain solvents indicates the existence of π - π stacking interactions and the formation of J-type aggregates .

Pharmacokinetics

The compound’s ability to form organogels in a range of solvents suggests it may have broad bioavailability .

Result of Action

The result of the compound’s action is the formation of stable thermo-reversible organogels . These organogels have various applications, including in the field of materials science .

Action Environment

The action of Boc-d-lys(biotin)-oh is influenced by environmental factors such as the type of solvent used . The compound shows stronger gelation ability in most selected organic solvents due to the presence of both Fmoc and Boc groups .

Safety and Hazards

特性

IUPAC Name |

(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14+,15+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQNFOCBPUXJCS-AESZEHBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

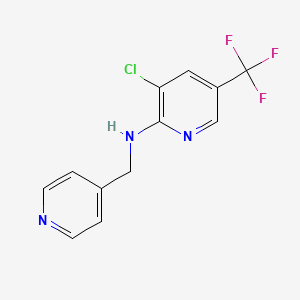

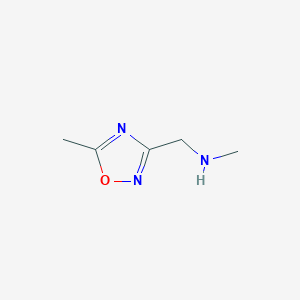

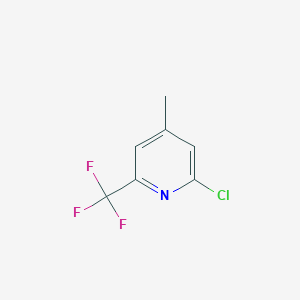

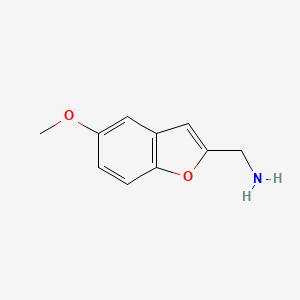

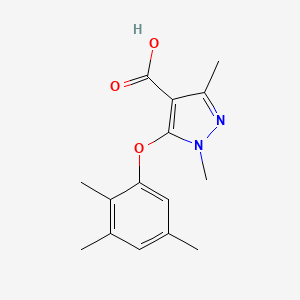

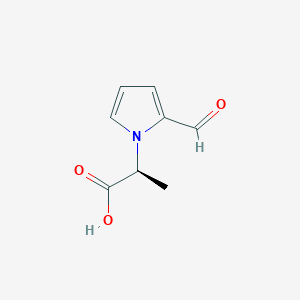

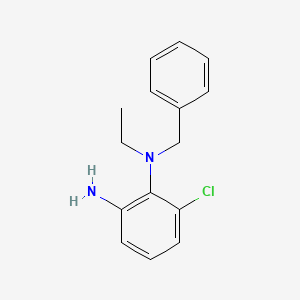

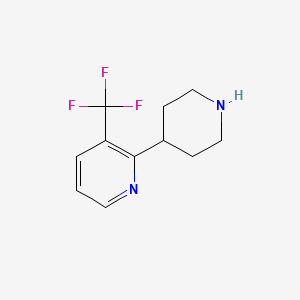

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B1415004.png)

![[4-(3-Methylphenoxy)phenyl]methanol](/img/structure/B1415009.png)

![5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415012.png)

![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)